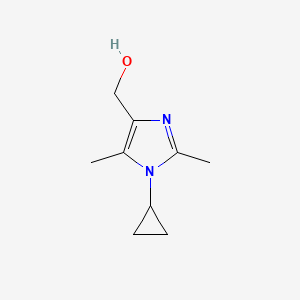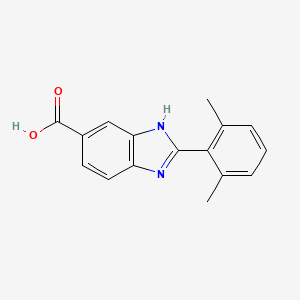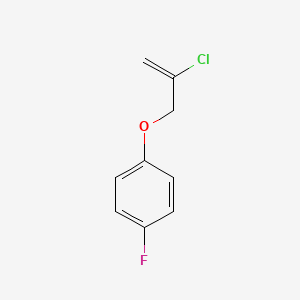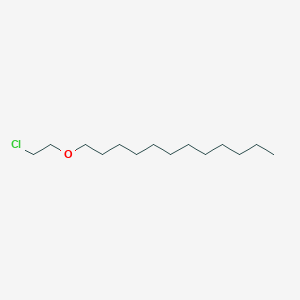![molecular formula C13H16O3 B8612408 Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)
Methyl 3-[3-(2-oxopropyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-(2-oxopropyl)phenyl]propanoate: is an organic compound belonging to the ester family It is characterized by the presence of a methyl ester group attached to a phenylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing Methyl 3-[3-(2-oxopropyl)phenyl]propanoate involves the esterification of 3-[3-(2-oxopropyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 3-(2-oxopropyl)propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification with methanol.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-[3-(2-oxopropyl)phenyl]propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: 3-[3-(2-oxopropyl)phenyl]propanoic acid.
Reduction: 3-[3-(2-hydroxypropyl)phenyl]propanol.
Substitution: 3-[3-(2-oxopropyl)phenyl]propanamide.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-[3-(2-oxopropyl)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis and formation.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting metabolic pathways involving esters.
Industry:
Fragrance and Flavor Industry: Due to its ester structure, this compound is used in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(2-oxopropyl)phenyl]propanoate involves its interaction with specific molecular targets, primarily enzymes that catalyze ester hydrolysis. The compound undergoes hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ester group is particularly susceptible to nucleophilic attack, leading to the formation of intermediate products that further react to yield the final products.
Comparison with Similar Compounds
- Methyl-3-[4-(2-oxopropyl)phenyl]propanoate
- Ethyl-3-[3-(2-oxopropyl)phenyl]propanoate
- Methyl-3-[3-(2-hydroxypropyl)phenyl]propanoate
Comparison:
- Methyl-3-[4-(2-oxopropyl)phenyl]propanoate: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
- Ethyl-3-[3-(2-oxopropyl)phenyl]propanoate: The ethyl ester variant, which may exhibit different physical properties such as boiling point and solubility.
- Methyl-3-[3-(2-hydroxypropyl)phenyl]propanoate: Contains a hydroxyl group instead of a ketone, affecting its chemical reactivity and potential applications.
Methyl 3-[3-(2-oxopropyl)phenyl]propanoate stands out due to its unique combination of functional groups, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-[3-(2-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)8-12-5-3-4-11(9-12)6-7-13(15)16-2/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
LBLYMGIZCDYBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC(=C1)CCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-Methylphenyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8612333.png)
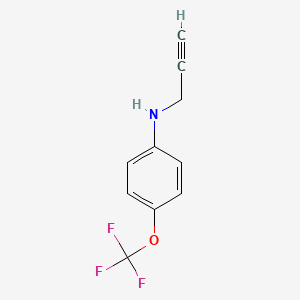
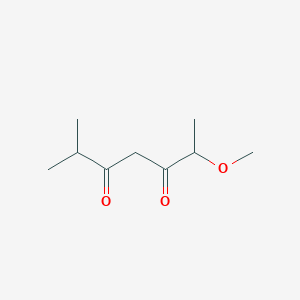
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione](/img/structure/B8612364.png)
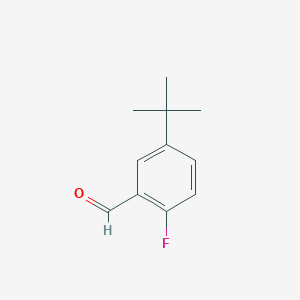
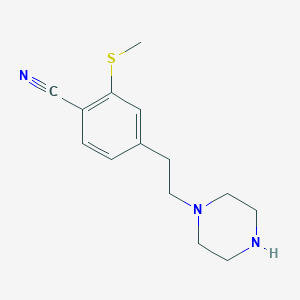
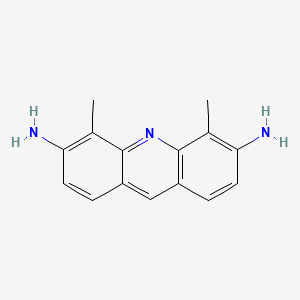
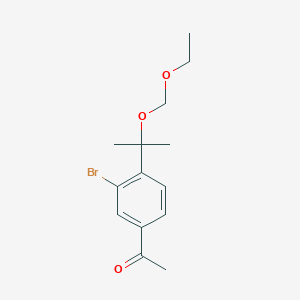
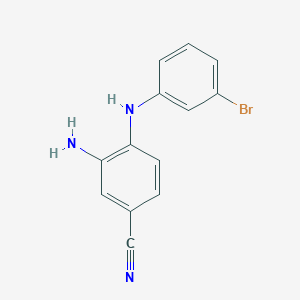
![5-(4-Bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8612412.png)
